

# Spectroscopic Analysis of 3-Nitrosalicylic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Nitrosalicylic acid

Cat. No.: B120594

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **3-Nitrosalicylic acid** (CAS No: 85-38-1), a key intermediate in pharmaceutical and dye manufacturing. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside the experimental protocols used for their acquisition.

## Spectroscopic Data Summary

The following sections present the key spectroscopic data for **3-Nitrosalicylic acid**, organized for clarity and comparative analysis.

NMR spectroscopy provides detailed information about the molecular structure of **3-Nitrosalicylic acid**. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>).

<sup>1</sup>H NMR Data (300 MHz, DMSO-d<sub>6</sub>)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.25	Doublet (d)	8.1	Aromatic Proton (H)
8.19	Doublet (d)	7.5	Aromatic Proton (H)
7.15	Triplet (t)	7.8	Aromatic Proton (H)

Additional coupling constants observed include  $J=1.9$  Hz between two of the aromatic protons.  
[2]

$^{13}\text{C}$  NMR Data (DMSO- $d_6$ )[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
169.6	Carbonyl Carbon (C=O)
162.6	Aromatic Carbon (C-OH)
138.1	Aromatic Carbon (C-NO <sub>2</sub> )
135.6	Aromatic Carbon (CH)
129.0	Aromatic Carbon (CH)
122.2	Aromatic Carbon (CH)
112.0	Aromatic Carbon (C-COOH)

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands ( $\text{cm}^{-1}$ )

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Technique
3500 - 2500	Broad	O-H stretch (Carboxylic acid and Phenol)	ATR[1]
1670 - 1700	Strong	C=O stretch (Carboxylic acid)	ATR[1]
1578	-	Aromatic C=C stretch	ATR[1]
1522	-	N-O asymmetric stretch (NO <sub>2</sub> )	ATR[1]
1346	-	N-O symmetric stretch (NO <sub>2</sub> )	ATR[1]
1281	-	C-O stretch	ATR[1]

Spectra have been recorded using both Attenuated Total Reflection (ATR) and KBr wafer techniques.[1][3]

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While a complete spectrum is not readily available in the cited literature, analysis using an HPLC with a UV-Vis detector indicates significant absorbance at 310 nm.[4]

#### UV-Vis Absorption Data

$\lambda_{\text{max}}$ (nm)	Solvent/Mobile Phase
~310	Acetonitrile / Water with 0.4% v/v H <sub>3</sub> PO <sub>4</sub> (HPLC Mobile Phase)[4]

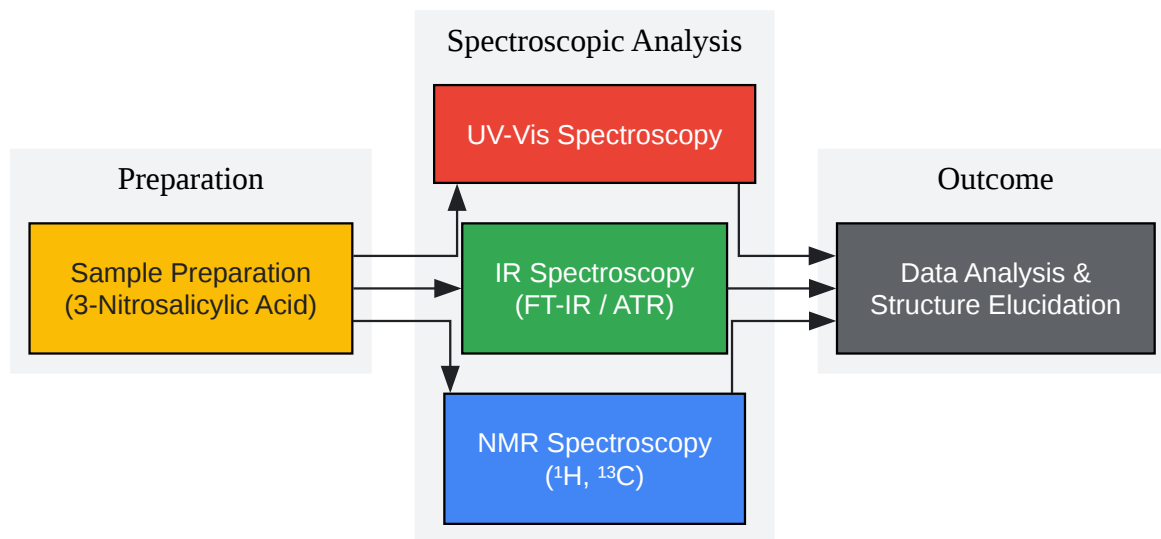
## Experimental Protocols

The methodologies outlined below are based on the procedures described in the referenced literature.

- Instrumentation: A Bruker AC 300 spectrometer, operating at a frequency of 300 MHz for  $^1\text{H}$  NMR, was used.[1]
- Sample Preparation: A sample of **3-Nitrosalicylic acid** was dissolved in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Data Acquisition: Standard pulse sequences were used to acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A Nicolet 5700 FT-IR spectrometer was utilized for data collection.[1]
- Technique: The spectrum was recorded using the Attenuated Total Reflection (ATR) mode.[1] This technique involves placing the solid sample directly onto the ATR crystal. An alternative method cited in the literature involves preparing a potassium bromide (KBr) pellet containing the sample.[3]
- Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum was collected prior to sample analysis.
- Instrumentation: A UV-Vis spectrophotometer, often used as a detector for High-Performance Liquid Chromatography (HPLC), is suitable for this analysis.[4]
- Sample Preparation: A dilute solution of **3-Nitrosalicylic acid** is prepared in a suitable solvent, such as ethanol or methanol, in which the compound is freely soluble.[5] For the cited HPLC analysis, a mixture of acetonitrile and an aqueous buffer was used.[4]
- Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer. A blank cuvette with the solvent is used as a reference. The absorbance is scanned over a range of wavelengths (e.g.,  $200\text{-}800\text{ nm}$ ) to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Nitrosalicylic acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. 3-Nitrosalicylic acid(85-38-1) <sup>1</sup>H NMR [m.chemicalbook.com]
- 3. 3-Nitrosalicylic acid | C<sub>7</sub>H<sub>5</sub>NO<sub>5</sub> | CID 6807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Nitrosalicylic Acid [drugfuture.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Nitrosalicylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120594#spectroscopic-data-of-3-nitrosalicylic-acid-nmr-ir-uv-vis\]](https://www.benchchem.com/product/b120594#spectroscopic-data-of-3-nitrosalicylic-acid-nmr-ir-uv-vis)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)